N-(2,4-difluorophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide typically involves the following steps:
Formation of the Imidazo[2,1-b]thiazole Core: This is achieved by reacting 2-aminothiazole with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the 2,4-difluorophenyl Group: This step involves the use of 2,4-difluoroaniline, which is coupled with the imidazo[2,1-b]thiazole core through a nucleophilic substitution reaction.
Attachment of the 4-methoxyphenyl Group: This is done via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, using 4-methoxyphenylboronic acid or a similar reagent.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be conducted using appropriate reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against bacteria and fungi.
Medicine: Explored for its anticancer activity, particularly against certain types of tumors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to enzymes or receptors involved in critical biological processes, such as DNA replication or protein synthesis.
Pathways Involved: It may inhibit key signaling pathways, leading to the disruption of cellular functions and ultimately causing cell death in cancer cells or inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)-4-methoxybenzamide
- (1S)-2-(cyclopropylmethyl)-N-(2,4-difluorophenyl)-1-(hydroxymethyl)-7-methoxy-9-methyl-1′-spiro[1,3-dihydropyrido[3,4-b]indole-4,3′-azetidine]carboxamide
Uniqueness
N-(2,4-difluorophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is unique due to its specific structural features, such as the imidazo[2,1-b]thiazole core and the presence of both 2,4-difluorophenyl and 4-methoxyphenyl groups. These features contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N3O2S/c1-26-13-5-2-11(3-6-13)16-9-24-17(10-27-19(24)23-16)18(25)22-15-7-4-12(20)8-14(15)21/h2-10H,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGVNUPTEATZGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)NC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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